3-(Pyrimidin-5-yl)propan-1-amine hydrochloride
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Overview
Description
3-(Pyrimidin-5-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-yl)propan-1-amine hydrochloride typically involves the reaction of pyrimidine derivatives with appropriate amine compounds. One common method involves the use of aminonitriles as starting materials, which are then subjected to hydrogenation in the presence of a palladium catalyst to yield the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(Pyrimidin-5-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: This compound has a similar structure but contains a triazole ring instead of a pyrimidine ring.
Pyrido[2,3-d]pyrimidin-5-one: This compound features a fused pyrimidine ring system and exhibits different chemical properties and biological activities.
Uniqueness
3-(Pyrimidin-5-yl)propan-1-amine hydrochloride is unique due to its specific pyrimidine structure, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies.
Properties
Molecular Formula |
C7H12ClN3 |
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Molecular Weight |
173.64 g/mol |
IUPAC Name |
3-pyrimidin-5-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c8-3-1-2-7-4-9-6-10-5-7;/h4-6H,1-3,8H2;1H |
InChI Key |
OAXOGLQBXVJEKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CCCN.Cl |
Origin of Product |
United States |
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